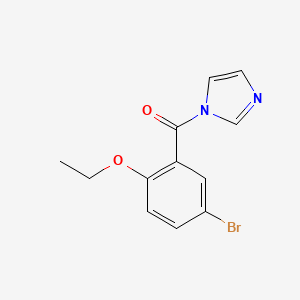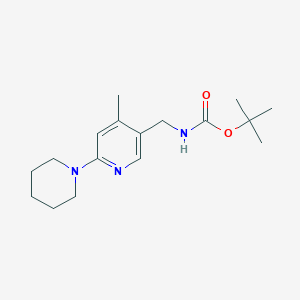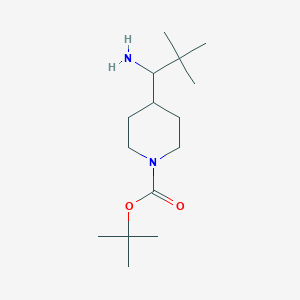
1-(Piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1-(Pipéridin-4-yl)-1H-1,2,3-triazole-4-carboxamide est un composé qui a suscité un intérêt considérable dans les domaines de la chimie, de la biologie et de la médecine
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du 1-(Pipéridin-4-yl)-1H-1,2,3-triazole-4-carboxamide implique généralement des réactions en plusieurs étapesLes conditions de réaction impliquent souvent l'utilisation de catalyseurs de cuivre(I) et de solvants comme le diméthylsulfoxyde (DMSO) ou l'acétonitrile .
Méthodes de production industrielle : La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de synthèse automatisée peut améliorer l'efficacité et le rendement du composé. De plus, les principes de la chimie verte, tels que l'utilisation de catalyseurs et de solvants recyclables, sont souvent utilisés pour minimiser l'impact environnemental .
Analyse Des Réactions Chimiques
Types de réactions : Le 1-(Pipéridin-4-yl)-1H-1,2,3-triazole-4-carboxamide subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide de réactifs comme le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Des réactions de substitution nucléophile peuvent se produire sur le cycle pipéridine ou le cycle triazole en utilisant des réactifs comme les halogénures d'alkyle
Réactifs et conditions courantes :
Oxydation : Peroxyde d'hydrogène en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol.
Substitution : Halogénures d'alkyle en présence d'une base comme l'hydroxyde de sodium.
Principaux produits formés :
Oxydation : Formation d'oxydes correspondants.
Réduction : Formation de dérivés d'amine réduits.
Substitution : Formation de dérivés pipéridine ou triazole substitués.
Applications De Recherche Scientifique
Le 1-(Pipéridin-4-yl)-1H-1,2,3-triazole-4-carboxamide a un large éventail d'applications en recherche scientifique :
Chimie : Utilisé comme bloc de construction dans la synthèse de molécules plus complexes.
Biologie : Enquête sur son potentiel en tant qu'inhibiteur enzymatique ou modulateur de récepteurs.
Médecine : Exploration de ses effets thérapeutiques potentiels, y compris les activités antimicrobiennes et anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques
Mécanisme d'action
Le mécanisme d'action du 1-(Pipéridin-4-yl)-1H-1,2,3-triazole-4-carboxamide implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modulant leur activité. Par exemple, il peut inhiber l'activité enzymatique en se liant au site actif ou modifier la fonction du récepteur en interagissant avec les sites de liaison. Les voies et les cibles exactes dépendent de l'application et du contexte d'utilisation spécifiques .
Composés similaires :
1-(Pipéridin-4-yl)-1H-benzo[d]imidazol-2(3H)-one : Connu pour ses propriétés antimicrobiennes.
1-(4-Chlorobenzyl)pipéridin-4-yl)méthanol : Evalué pour ses effets antiprolifératifs contre les cellules cancéreuses.
1-(3,4-Dichlorobenzyl)pipéridin-4-yl)-4-fluorophényl]méthanol : Enquête sur son activité antimalarienne
Unicité : Le 1-(Pipéridin-4-yl)-1H-1,2,3-triazole-4-carboxamide se distingue par sa combinaison unique d'un cycle pipéridine, d'un cycle triazole et d'un groupe carboxamide. Cette structure confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé polyvalent pour diverses applications .
Mécanisme D'action
The mechanism of action of 1-(Piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-(Piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one: Known for its antimicrobial properties.
1-(4-Chlorobenzyl)piperidin-4-yl)methanol: Evaluated for its antiproliferative effects against cancer cells.
1-(3,4-Dichlorobenzyl)piperidin-4-yl)-4-fluorophenyl]methanol: Investigated for its antimalarial activity
Uniqueness: 1-(Piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide stands out due to its unique combination of a piperidine ring, a triazole ring, and a carboxamide group. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C8H13N5O |
|---|---|
Poids moléculaire |
195.22 g/mol |
Nom IUPAC |
1-piperidin-4-yltriazole-4-carboxamide |
InChI |
InChI=1S/C8H13N5O/c9-8(14)7-5-13(12-11-7)6-1-3-10-4-2-6/h5-6,10H,1-4H2,(H2,9,14) |
Clé InChI |
KGONKWHDHVMDOC-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1N2C=C(N=N2)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-(4-Ethylphenyl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11810520.png)







